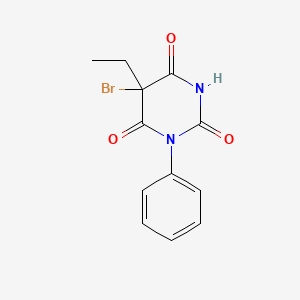

5-Bromo-5-ethyl-1-phenyl-pyrimidine-2,4,6-trione

Description

5-Bromo-5-ethyl-1-phenyl-pyrimidine-2,4,6-trione is a brominated barbiturate derivative characterized by a pyrimidine-2,4,6-trione (barbituric acid) core. Key structural features include:

- Position 5: Bromo and ethyl substituents, which influence electronic properties and steric bulk.

Properties

IUPAC Name |

5-bromo-5-ethyl-1-phenyl-1,3-diazinane-2,4,6-trione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrN2O3/c1-2-12(13)9(16)14-11(18)15(10(12)17)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,14,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYZGLFDNZRJAMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C(=O)NC(=O)N(C1=O)C2=CC=CC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50508445 | |

| Record name | 5-Bromo-5-ethyl-1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50508445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16951-16-9 | |

| Record name | 5-Bromo-5-ethyl-1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50508445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-5-ethyl-1-phenyl-pyrimidine-2,4,6-trione typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ethyl acetoacetate, benzaldehyde, and urea.

Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a base, such as sodium ethoxide, to form the intermediate compound.

Bromination: The intermediate compound is then subjected to bromination using bromine or a brominating agent like N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position on the pyrimidine ring.

Cyclization: The brominated intermediate undergoes cyclization under acidic conditions to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-5-ethyl-1-phenyl-pyrimidine-2,4,6-trione can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent like dimethylformamide (DMF).

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.

Major Products Formed

Substitution Reactions: The major products formed are derivatives of this compound with different substituents replacing the bromine atom.

Cyclization Reactions: The major products are more complex heterocyclic compounds with potential biological activity.

Scientific Research Applications

Antitumor Activity

Research indicates that 5-Bromo-5-ethyl-1-phenyl-pyrimidine-2,4,6-trione exhibits notable antitumor and antimetastatic activities. This has been attributed to its ability to inhibit specific pathways involved in tumor progression. The compound has been synthesized as part of a broader effort to develop new derivatives of pyrimidine-2,4,6-triones that may offer improved efficacy compared to existing treatments .

Matrix Metalloproteinase Inhibition

Matrix metalloproteinases (MMPs) are enzymes that play crucial roles in the degradation of extracellular matrix components. Overactivity of these enzymes is associated with various pathological conditions, including cancer metastasis. Compounds like this compound have been identified as potential MMP inhibitors, offering a therapeutic strategy for controlling tumor growth and spread. Studies have shown that this compound can inhibit MMP activity more effectively than some previously known inhibitors .

Case Study 1: Synthesis and Evaluation of Antitumor Activity

A study focused on the synthesis of various pyrimidine derivatives, including this compound, evaluated their antitumor properties in vitro. The results demonstrated that this compound significantly reduced cell viability in cancer cell lines compared to control groups. The mechanism of action was linked to the induction of apoptosis and inhibition of cell cycle progression .

Case Study 2: Inhibition of MMPs

In another research effort, the inhibitory effects of this compound on MMPs were assessed using enzymatic assays. The findings revealed that this compound effectively reduced MMP activity in a dose-dependent manner. This inhibition was associated with decreased invasion and migration capabilities of cancer cells, highlighting its potential as a therapeutic agent in cancer treatment .

Comparison Table: Antitumor and MMP Inhibitory Activities

| Compound | Antitumor Activity | MMP Inhibition |

|---|---|---|

| This compound | High | Strong |

| Existing Pyrimidine Derivatives | Moderate | Variable |

Mechanism of Action

The mechanism of action of 5-Bromo-5-ethyl-1-phenyl-pyrimidine-2,4,6-trione involves its interaction with specific molecular targets and pathways. The bromine atom and the pyrimidine ring play crucial roles in its reactivity and biological activity. The compound can bind to enzymes or receptors, inhibiting their function and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The table below compares substituents and molecular properties of 5-Bromo-5-ethyl-1-phenyl-pyrimidine-2,4,6-trione with structurally related barbiturates:

*Calculated based on molecular formula.

Molecular and Electronic Properties

- Lipophilicity: The phenyl and bromine substituents in the target compound increase lipophilicity compared to Phenobarbital (lacks bromine) and simpler brominated derivatives (e.g., ). This may enhance blood-brain barrier penetration .

- Conjugation Effects : Compounds like 5-(4-Bromobenzylidene)-1,3-dimethyl-pyrimidine-2,4,6-trione () exhibit extended conjugation via the benzylidene group, altering UV-Vis absorption and reactivity compared to the target compound’s alkyl/aryl substituents .

Biological Activity

5-Bromo-5-ethyl-1-phenyl-pyrimidine-2,4,6-trione is a heterocyclic compound with the molecular formula CHBrNO. This compound is notable for its unique structural features, including the bromine, ethyl, and phenyl groups attached to the pyrimidine ring. It has garnered interest in various fields due to its potential biological activities, particularly in antimicrobial and anticancer research.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In studies assessing its efficacy against multidrug-resistant strains of Staphylococcus aureus, it demonstrated promising results comparable to established antibiotics. The compound's structure allows it to interact with bacterial enzymes and disrupt essential cellular functions, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies using human lung adenocarcinoma (A549) cells revealed that this compound can reduce cell viability significantly. The mechanism of action appears to involve the inhibition of specific cellular pathways crucial for cancer cell proliferation. Comparative studies with standard chemotherapeutics like cisplatin showed that this compound could be as effective while potentially offering a different side effect profile .

The biological activity of this compound is primarily attributed to its ability to bind to specific molecular targets within cells. This binding can inhibit enzymes critical for cell function and proliferation. The presence of the bromine atom and the unique pyrimidine structure enhances its reactivity and interaction with biological molecules .

Table: Biological Activity Summary

| Activity | Type | Target | Efficacy |

|---|---|---|---|

| Antimicrobial | Bacterial | Staphylococcus aureus | Effective against MDR strains |

| Anticancer | Cell Proliferation | A549 lung cancer cells | Significant reduction in viability |

| Mechanism of Action | Enzyme Inhibition | Various cellular pathways | Inhibits critical enzymes |

Case Studies

- Antimicrobial Study : A study conducted on various derivatives of pyrimidine compounds indicated that this compound showed superior activity against resistant strains of Staphylococcus aureus, suggesting its potential as a novel treatment option for infections caused by resistant bacteria .

- Anticancer Study : In a comparative analysis against A549 cells, this compound exhibited a notable reduction in cell viability at concentrations lower than those required for traditional chemotherapeutics. This study highlighted its potential as a lead compound for developing new cancer therapies .

Q & A

Basic: What are the primary synthetic routes for 5-Bromo-5-ethyl-1-phenyl-pyrimidine-2,4,6-trione, and how can reaction efficiency be optimized?

Methodological Answer:

The compound is typically synthesized via bromination of a pyrimidine-trione precursor. Key steps involve:

- Bromination Strategy : Use electrophilic brominating agents (e.g., NBS or Br₂ in controlled conditions) to target the 5-position of the pyrimidine ring. Ensure steric and electronic factors are considered to avoid over-bromination .

- Optimization : Employ Design of Experiments (DoE) to systematically vary parameters (temperature, stoichiometry, solvent polarity). For example, a fractional factorial design can identify critical factors (e.g., bromine equivalents, reaction time) to maximize yield while minimizing side products .

Advanced: How can computational chemistry aid in predicting the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

Quantum chemical calculations (e.g., DFT or reaction path search methods) can model transition states and intermediate stability:

- Reaction Pathway Analysis : Use software like Gaussian or ORCA to calculate activation energies for bromine displacement by nucleophiles (e.g., amines, thiols). Focus on steric hindrance from the ethyl and phenyl groups, which may direct regioselectivity .

- Solvent Effects : Apply continuum solvation models (e.g., COSMO-RS) to predict solvent-dependent reaction rates. Polar aprotic solvents like DMF may enhance nucleophilicity but compete with steric limitations .

Basic: What spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

- NMR : ¹H and ¹³C NMR confirm substitution patterns. The ethyl group’s triplet (δ ~1.2 ppm) and phenyl protons (δ ~7.3–7.5 ppm) are diagnostic. 2D NMR (HSQC, HMBC) resolves coupling between bromine and adjacent carbons .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (C₁₂H₁₁BrN₂O₃, expected [M+H]⁺ = 327.00). Bromine’s isotopic signature (1:1 ratio for ⁷⁹Br/⁸¹Br) confirms presence .

Advanced: How can researchers resolve contradictions in reported crystallographic data for pyrimidine-trione derivatives?

Methodological Answer:

- Data Reconciliation : Compare X-ray diffraction datasets (CCDC entries) to identify polymorphic variations. Use Mercury software to analyze packing motifs influenced by ethyl/phenyl substituents .

- Theoretical Validation : Cross-validate experimental unit cell parameters with DFT-optimized geometries. Discrepancies may arise from crystal lattice interactions not modeled in gas-phase computations .

Basic: What strategies minimize decomposition during purification of this compound?

Methodological Answer:

- Chromatography : Use silica gel with low acidity to prevent hydrolysis. Elute with ethyl acetate/hexane (1:3) to balance polarity and reduce retention time .

- Crystallization : Recrystallize from toluene at −20°C. Slow cooling avoids inclusion of solvent impurities .

Advanced: How do steric and electronic effects influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

- Steric Effects : The ethyl group at C5 creates a crowded environment, limiting access to Pd catalysts in Suzuki-Miyaura reactions. Use bulky ligands (e.g., SPhos) to stabilize transition states .

- Electronic Effects : Bromine’s electronegativity activates the pyrimidine ring for SNAr reactions. Compute Fukui indices to identify electrophilic hotspots for functionalization .

Basic: What safety protocols are critical when handling brominated pyrimidine-triones?

Methodological Answer:

- Containment : Use fume hoods and gloveboxes to prevent inhalation/contact. Brominated compounds are potential alkylating agents .

- Waste Disposal : Quench residual bromine with Na₂S₂O₃ before aqueous neutralization. Follow institutional guidelines for halogenated waste .

Advanced: How can machine learning improve the design of derivatives based on this compound’s scaffold?

Methodological Answer:

- Descriptor Generation : Train models on datasets (e.g., ChEMBL) using molecular fingerprints (Morgan, MACCS) to predict bioactivity. Focus on substitutions at C5 and N1 positions .

- Generative Models : Use VAEs or GANs to propose novel derivatives with optimized ADMET profiles. Validate synthetic feasibility with retrosynthesis tools (e.g., ASKCOS) .

Basic: What are the stability benchmarks for this compound under varying storage conditions?

Methodological Answer:

- Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks. Monitor degradation via HPLC (C18 column, 0.1% TFA/MeCN gradient). Acceptable degradation: <5% .

- Light Sensitivity : UV-Vis spectroscopy tracks photo-degradation. Use amber vials if λmax < 400 nm .

Advanced: How can isotopic labeling (e.g., ¹³C or ²H) elucidate metabolic pathways of this compound in biological studies?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.